![molecular formula C19H24OSi B11832675 1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one CAS No. 922731-26-8](/img/structure/B11832675.png)
1-{3-[2-(Trimethylsilyl)ethyl][1,1'-biphenyl]-2-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-(Trimethylsilyl)ethyl)-[1,1’-biphenyl]-2-yl)ethanone is a complex organic compound characterized by the presence of a trimethylsilyl group attached to an ethyl chain, which is further connected to a biphenyl structure with an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-(Trimethylsilyl)ethyl)-[1,1’-biphenyl]-2-yl)ethanone typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The trimethylsilyl group is introduced through a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2-(Trimethylsilyl)ethyl)-[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-(3-(2-(Trimethylsilyl)ethyl)-[1,1’-biphenyl]-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(3-(2-(Trimethylsilyl)ethyl)-[1,1’-biphenyl]-2-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity . The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(Trimethylsilyl)ethanone: Shares the trimethylsilyl and ethanone groups but lacks the biphenyl structure.
1,2-Bis(trimethylsiloxy)ethane: Contains two trimethylsilyl groups but has a different core structure.
2-(Trimethylsilyl)ethanol: Similar in having the trimethylsilyl group but differs in the presence of an alcohol group instead of an ethanone.
Uniqueness: 1-(3-(2-(Trimethylsilyl)ethyl)-[1,1’-biphenyl]-2-yl)ethanone is unique due to its combination of the biphenyl core with the trimethylsilyl and ethanone groups, providing distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
922731-26-8 |
|---|---|
Molecular Formula |
C19H24OSi |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1-[2-phenyl-6-(2-trimethylsilylethyl)phenyl]ethanone |
InChI |
InChI=1S/C19H24OSi/c1-15(20)19-17(13-14-21(2,3)4)11-8-12-18(19)16-9-6-5-7-10-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
RLOUFFGFABCLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1C2=CC=CC=C2)CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(Furan-2-ylmethylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11832593.png)
![3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11832599.png)
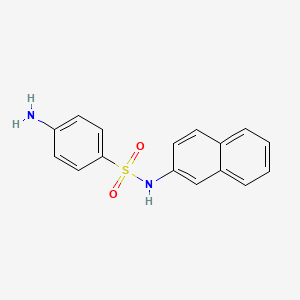
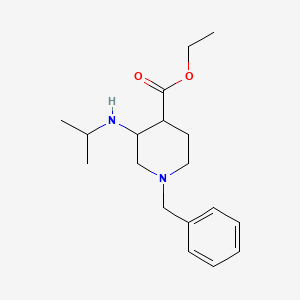


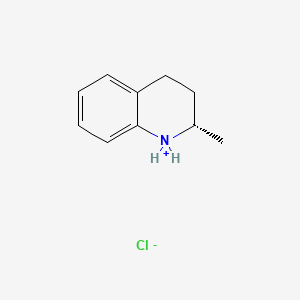
![8-Bromo-N-[(5-fluoro-2,3-dihydrobenzofuran-4-YL)methyl]-[1,2,4]triazolo[4,3-C]pyrimidin-5-amine](/img/structure/B11832637.png)
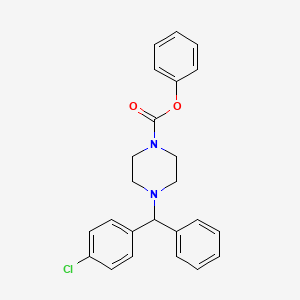
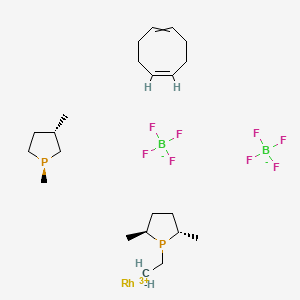
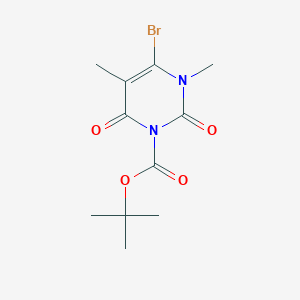
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11832665.png)
![tert-Butyl 4-oxo-2-phenyl-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11832668.png)

